4-(Thiophen-2-yl)-2,2'-bipyridine
CAS No.: 210363-85-2
Cat. No.: VC8254623
Molecular Formula: C14H10N2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210363-85-2 |
|---|---|
| Molecular Formula | C14H10N2S |
| Molecular Weight | 238.31 g/mol |
| IUPAC Name | 2-pyridin-2-yl-4-thiophen-2-ylpyridine |
| Standard InChI | InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H |
| Standard InChI Key | SLGDHXJAMVNOMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3 |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics of 4-(Thiophen-2-yl)-2,2'-bipyridine
Molecular Architecture
The compound combines a 2,2'-bipyridine core with a thiophene substituent at the 4-position. The bipyridine moiety provides two nitrogen atoms capable of coordinating to metal centers, while the thiophene ring introduces π-conjugation and sulfur-based electronic interactions. This hybrid structure enhances its suitability for applications requiring tunable electron-transfer properties .
Spectroscopic Properties
While direct spectroscopic data for 4-(Thiophen-2-yl)-2,2'-bipyridine is limited, related compounds offer comparative insights. For instance, 3-(thiophen-2-yl)benzonitrile exhibits distinct NMR signals at δ 7.37–7.88 ppm for aromatic protons and δ 7.12 ppm for thiophene protons . Such data suggest that the thiophene-bipyridine linkage would similarly display resolved aromatic resonances, with coupling constants indicative of electronic delocalization.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves cross-coupling reactions to integrate the thiophene and bipyridine units. A demonstrated approach for analogous ligands employs Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated bipyridine precursor under palladium catalysis . For example, 4,4'-bis(4-(thiophen-2-yl)phenyl)-2,2'-bipyridine was synthesized using 2-(4-bromophenyl)thiophene, purified via sublimation, and characterized by NMR and IR spectroscopy .
Table 1: Representative Reaction Conditions for Bipyridine-Thiophene Ligand Synthesis
| Reactant | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)thiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110°C | 72 |
| 4-Bromo-2,2'-bipyridine | Pd(OAc)₂ | NaHCO₃ | DMF | 90°C | 68 |
Industrial Scalability
Chemical Reactivity and Functionalization
Coordination Chemistry
The compound’s bipyridine moiety acts as a bidentate ligand, coordinating to transition metals like ruthenium. For instance, [Ru(4,4'-bis(4-(thiophen-2-yl)phenyl)-2,2'-bipyridine)]Cl₂ demonstrates enhanced photosensitizing properties due to extended π-conjugation from the thiophene units .
Redox and Substitution Reactions
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Oxidation: Thiophene rings can oxidize to sulfoxides using agents like m-chloroperbenzoic acid.
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Reduction: Bipyridine reduction with NaBH₄ yields dihydro derivatives, altering electronic properties .
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Electrophilic Substitution: Bromination at the thiophene’s α-position is feasible under acidic conditions .
Applications in Scientific Research
Photovoltaic and Optoelectronic Devices
Ru(II) complexes incorporating this ligand exhibit improved light-harvesting efficiency, making them candidates for dye-sensitized solar cells (DSSCs) . The thiophene moiety broadens absorption spectra, enhancing photon capture.
Catalytic Systems
As a ligand, the compound stabilizes metal catalysts in cross-coupling reactions. Pd complexes derived from similar bipyridine ligands show efficacy in Suzuki-Miyaura couplings .
Comparative Analysis with Structural Analogues
2,2'-Bipyridine vs. 4-(Thiophen-2-yl)-2,2'-bipyridine
The thiophene substituent introduces additional π-orbital overlap, lowering the LUMO energy and facilitating electron injection in DSSCs . Comparative electrochemical studies reveal a 0.3 V reduction potential shift versus unsubstituted bipyridine .
Thiophene-Containing Analogues
Compared to 3-(thiophen-2-yl)benzonitrile, the bipyridine-thiophene hybrid offers superior metal-binding capacity, enabling multifunctional coordination geometries .
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